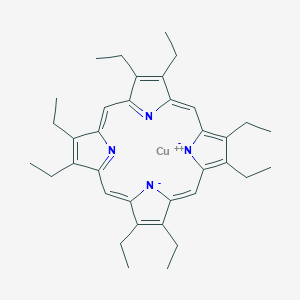

2,3,7,8,12,13,17,18-Octaethyl-21H,23H-Porphin-Kupfer(II)

Übersicht

Beschreibung

2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine copper(II) (OEP-Cu(II)) is a copper-porphyrin complex that has been used in a variety of scientific research applications. It has been studied for its biochemical and physiological effects, as well as its potential applications in the laboratory setting.

Wissenschaftliche Forschungsanwendungen

Materialien und Supramolekulare Chemie

Cu(II) Octaethylporphin hat zahlreiche Anwendungen in der Material- und Supramolekularen Chemie . Es wurde in der Untersuchung der Steuerung der molekularen Assemblierung an einer elektrochemischen Grenzfläche verwendet .

Redoxchemie

Die Redoxchemie von Cu(II) Octaethylporphin wurde berichtet . Dies beinhaltet die Untersuchung von Elektronentransferreaktionen zwischen Kupfer(II)-Porphyrinkomplexen und verschiedenen Oxidationsmitteln .

Photonische und Optische Materialien

2,3,7,8,12,13,17,18-Octaethyl-21H,23H-Porphin-Kobalt(II) wird in photonischen und optischen Materialien verwendet . Es ist wahrscheinlich, dass die Kupfer(II)-Variante ähnliche Anwendungen hat .

Sensorentwicklung

Octaethylporphyrin (OEP), ein synthetisches Porphyrin, kann zu Sauerstoffmessgeräten für die Zell-Sensing verarbeitet werden . Metalliertes OEP, wie z.B. Cu(II) Octaethylporphyrin, hat eine Vielzahl von Anwendungen als Sensoren gefunden .

Katalyse

Metalliertes OEP wurde für die Entfernung von Kohlenmonoxid durch Katalyse verwendet . Es ist möglich, dass Cu(II) Octaethylporphyrin in ähnlichen Anwendungen eingesetzt werden könnte

Wirkmechanismus

Target of Action

Similar compounds such as porphyrin metalates have been used to form mixed adlayers with other molecules, suggesting a potential role in molecular interactions .

Mode of Action

The mode of action of Cu(II) Octaethylporphine involves its interaction with other molecules to form mixed adlayers . This process is typically achieved by immersing a substrate in a solution containing Cu(II) Octaethylporphine and other molecules .

Result of Action

The formation of mixed adlayers suggests potential applications in materials science .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Cu(II) Octaethylporphine. For instance, the formation of mixed adlayers is typically carried out in a benzene solution .

Eigenschaften

IUPAC Name |

copper;2,3,7,8,12,13,17,18-octaethylporphyrin-21,22-diide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H44N4.Cu/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30;/h17-20H,9-16H2,1-8H3;/q-2;+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYWUPEFEFRBNGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C([N-]5)C=C1[N-]2)CC)CC)C(=C4CC)CC)C(=C3CC)CC)CC.[Cu+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H44CuN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14409-63-3 | |

| Record name | ((2,3,7,8,12,13,17,18)-Octaethylporphinato)copper (II) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014409633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

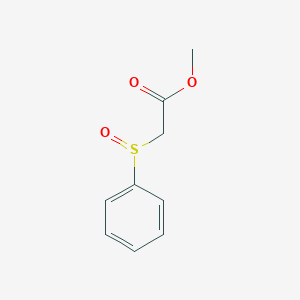

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the interaction between 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine copper(II) (CuOEP) and cobalt(II) phthalocyanine (CoPc) influence their organization on a gold surface?

A1: Research indicates that CuOEP and CoPc form mixed adlayers on gold surfaces with their arrangement influenced by several factors. [, ] The competitive adsorption between the two molecules leads to CoPc gradually displacing CuOEP over time. [, ] Interestingly, instead of random distribution, CuOEP and CoPc arrange themselves in an alternating pattern on Au(111) surfaces, forming either a p(9 × 3√7R - 40.9°) or a p(9 × 3√7R - 19.1°) structure. [] This ordered arrangement suggests specific intermolecular interactions between CuOEP and CoPc influence their self-assembly.

Q2: How does the application of an electrochemical potential affect the organization of 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine copper(II) (CuOEP) and cobalt(II) phthalocyanine (CoPc) on gold surfaces?

A2: Electrochemical potential plays a crucial role in modulating the surface organization of CuOEP and CoPc on gold. [, ] Modulating the electrode potential accelerates the surface mobility and reorganization of these molecules. [] Applying different potentials leads to the formation of distinct surface structures, suggesting that controlled phase separation can be achieved through potential modulation. [] This highlights the potential for using electrochemical methods to finely control the nanoscale organization of these molecules on surfaces.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-Dioxolane, 2,2-dimethyl-4-[(tetradecyloxy)methyl]-](/img/structure/B83249.png)